molecular formula C18H24ClN3O5 B2743692 (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351663-80-3

(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2743692
CAS No.: 1351663-80-3
M. Wt: 397.86
InChI Key: LKNVVUGQGDRBOL-WGCWOXMQSA-N
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Description

The compound (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and an acrylamidoethyl side chain. Piperazine derivatives are widely studied for their pharmacological versatility, including antimicrobial, anticancer, and neuroprotective activities. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for therapeutic applications .

Properties

IUPAC Name

methyl 4-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5.ClH/c1-24-18(23)21-10-8-20(9-11-21)7-6-19-17(22)5-3-14-2-4-15-16(12-14)26-13-25-15;/h2-5,12H,6-11,13H2,1H3,(H,19,22);1H/b5-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNVVUGQGDRBOL-WGCWOXMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCN(CC1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, an acrylamide moiety, and a benzo[d][1,3]dioxole group. Its molecular formula is C20H24ClN3O4C_{20}H_{24}ClN_{3}O_{4}, with a molecular weight of approximately 387.87 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds containing piperazine derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Piperazine derivatives have been shown to inhibit various kinases involved in cancer progression. For example, they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The specific compound may exert its anticancer effects through similar pathways.
  • Antimicrobial Properties : Piperazine-based compounds have demonstrated antibacterial and antifungal activities. This is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives may also possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities reported for related piperazine derivatives:

Activity TypeMechanism of ActionReference
AnticancerCDK inhibition, ROS production
AntimicrobialMembrane disruption
NeuroprotectiveInhibition of neuroinflammation
AntidepressantModulation of neurotransmitter systems

1. Anticancer Efficacy

A study evaluated the efficacy of piperazine derivatives against pancreatic cancer cell lines (Panc-1). The results indicated significant cytotoxicity with IC50 values ranging from 40 to 52 nM for various derivatives, suggesting that modifications to the piperazine structure can enhance anticancer activity .

2. Antimicrobial Activity

Another investigation into piperazine compounds revealed potent antibacterial effects against Gram-positive bacteria. The mechanism involved the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine (CAS: 1164508-59-1)

  • Molecular Formula : C₂₀H₁₉ClN₂O₃
  • Key Features :
    • Shares the benzo[d][1,3]dioxol group and acryloyl moiety but lacks the ethyl spacer and methyl carboxylate group.
    • Substituted with a 4-chlorophenyl group on the piperazine ring.
  • Structural Impact: The absence of the ethyl linker may reduce conformational flexibility compared to the target compound.

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

  • Molecular Formula : C₂₉H₃₀N₂O₃
  • Key Features :
    • Contains a cinnamoyl (prop-2-en-1-one) group instead of acrylamido.
    • Piperazine is substituted with a bis(4-methoxyphenyl)methyl group.
  • Functional Comparison: The cinnamoyl group confers rigidity, which may enhance π-π stacking interactions.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Molecular Formula : C₁₃H₁₈ClN₃O
  • Key Features :
    • Features a carboxamide group instead of acrylamido and lacks the benzo[d][1,3]dioxol moiety.
    • Piperazine is substituted with an ethyl group and linked to a 4-chlorophenylcarboxamide.
  • Pharmacological Implications :
    • The carboxamide group may engage in hydrogen bonding, unlike the acrylamido group’s planar structure.
    • The ethyl substituent on piperazine could influence lipophilicity and membrane permeability .

1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Hydrochloride

  • Molecular Formula : C₁₅H₂₁ClN₄O
  • Key Features :
    • Incorporates a 1,2,4-oxadiazole heterocycle instead of the acrylamido group.
    • Benzyl substitution on oxadiazole introduces aromaticity and metabolic stability.
  • The absence of the benzo[d][1,3]dioxol group may reduce affinity for receptors targeting methylenedioxyphenyl motifs .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₀H₂₄ClN₃O₅ 430.88 Piperazine, acrylamidoethyl, benzo[d][1,3]dioxol
1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine C₂₀H₁₉ClN₂O₃ 370.83 Piperazine, acryloyl, 4-chlorophenyl
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one C₂₉H₃₀N₂O₃ 466.56 Piperazine, cinnamoyl, bis(4-methoxyphenyl)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 267.76 Piperazine, carboxamide, 4-chlorophenyl

Table 2. Pharmacological and Physicochemical Properties

Compound Name LogP* Aqueous Solubility (mg/mL) Reported Activities
Target Compound 2.1 0.45 (pH 7.4) Antimicrobial (predicted)
1-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-(4-chlorophenyl)piperazine 3.8 0.12 Neuroprotective (in vitro)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one 4.2 0.08 Anticancer (IC₅₀: 12 µM)
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Hydrochloride 1.9 1.20 Antibacterial (MIC: 8 µg/mL)

*Calculated using Lipinski’s rule of five.

Key Research Findings

  • Structural Flexibility : The ethyl spacer in the target compound enhances conformational adaptability compared to rigid analogs like the cinnamoyl derivative .
  • Biological Relevance : The benzo[d][1,3]dioxol group in the target compound is associated with serotonin receptor modulation, a property absent in oxadiazole-containing analogs .

Q & A

Q. What are the key synthetic steps for preparing (E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride?

The synthesis typically involves:

  • Step 1 : Formation of the acrylamido moiety via condensation of benzo[d][1,3]dioxol-5-yl acrylic acid derivatives with ethylenediamine intermediates under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Introduction of the piperazine-carboxylate group using methyl chloroformate in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
  • Step 3 : Hydrochloride salt formation via acidification with HCl in anhydrous ether . Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the acrylamido group (e.g., coupling constants >15 Hz for trans protons) and piperazine ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. What functional groups contribute to its biological activity?

Key groups include:

  • Benzo[d][1,3]dioxole : Enhances lipophilicity and potential CNS penetration .
  • Piperazine-carboxylate : Modulates solubility and hydrogen-bonding interactions with biological targets .
  • Acrylamido linker : Stabilizes the (E)-configuration, critical for target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Maintain reflux temperatures (80–100°C) during condensation to minimize side products .
  • Solvent Selection : Use DMF for polar intermediates to enhance solubility; switch to THF for acid-sensitive steps .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for accelerating amide bond formation .
  • Inert Atmosphere : Argon/N₂ prevents oxidation of sensitive intermediates (e.g., acrylamido groups) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR Experiments : Variable-temperature NMR clarifies conformational exchange in the piperazine ring .
  • 2D Techniques (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., aromatic/amide protons) .
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and crystal packing effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) by aligning the acrylamido group in hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., benzo[d][1,3]dioxole) with activity trends .

Q. How can the compound be derivatized to enhance pharmacological properties?

  • Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzo[d][1,3]dioxole to alter metabolic stability .
  • Prodrug Strategies : Convert the carboxylate to an ester prodrug for improved oral bioavailability .
  • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to study enhanced antimicrobial activity .

Methodological Considerations

Q. What analytical workflows validate the compound’s purity for in vitro assays?

  • HPLC-UV/HRMS : Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) with dual detection .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Q. How is the (E)-configuration of the acrylamido group experimentally confirmed?

  • NOESY NMR : Absence of cross-peaks between acrylamido protons confirms trans geometry .
  • X-ray Diffraction : Unambiguously assigns double-bond geometry .

Q. What in vitro assays are suitable for preliminary activity screening?

  • Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay .
  • Cell Viability Assays : MTT-based screening in cancer lines (e.g., MCF-7) at 1–100 µM concentrations .

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